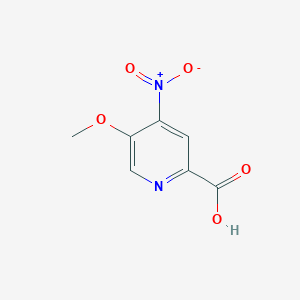

5-Methoxy-4-nitropicolinic Acid

説明

5-Methoxy-4-nitropicolinic Acid is a useful research compound. Its molecular formula is C7H6N2O5 and its molecular weight is 198.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Methoxy-4-nitropicolinic acid. In vitro and in vivo experiments have demonstrated its ability to induce apoptosis in various cancer cell lines. Notably, a study conducted on breast cancer models showed that treatment with this compound led to significant apoptosis induction, with minimal effects on normal cells, suggesting a selective action against cancerous cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It exhibited effective inhibition of growth against multi-drug resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its potential role as a catechol-O-methyltransferase (COMT) inhibitor is under investigation, as COMT inhibitors are known to enhance the efficacy of dopaminergic therapies .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various nitrogen-containing compounds. Its derivatives are utilized in the preparation of pharmaceuticals and agrochemicals.

Synthesis of Nitropyridine Derivatives

The compound can be nitrated to produce various nitropyridine derivatives, which are valuable in organic synthesis due to their reactivity and ability to form complex structures. These nitropyridines have applications ranging from pharmaceuticals to agrochemicals .

Ligand Formation in Metal Complexes

In coordination chemistry, this compound can act as a ligand for metal ions, facilitating the formation of metal complexes that are useful as catalysts in organic reactions. Such complexes have been shown to catalyze asymmetric transformations effectively, expanding the toolkit available for synthetic chemists .

Case Study 1: Anticancer Efficacy

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Case Study 3: Neuroprotective Potential

- Objective : Investigate the potential neuroprotective effects in Parkinson's disease models.

- Results : Preliminary findings indicate that the compound may enhance dopaminergic activity through COMT inhibition.

Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Anticancer | Breast cancer models | Induced apoptosis with minimal normal cell impact |

| Antimicrobial | Multi-drug resistant bacteria | Effective growth inhibition |

| Neuroprotective | Parkinson's disease models | Potential COMT inhibitor enhancing dopaminergic therapy |

| Synthetic Chemistry | Nitropyridine derivatives | Valuable intermediates for pharmaceuticals |

| Coordination Chemistry | Metal complex formation | Catalysts for asymmetric transformations |

特性

分子式 |

C7H6N2O5 |

|---|---|

分子量 |

198.13 g/mol |

IUPAC名 |

5-methoxy-4-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H6N2O5/c1-14-6-3-8-4(7(10)11)2-5(6)9(12)13/h2-3H,1H3,(H,10,11) |

InChIキー |

BPDRIKXERKOSBY-UHFFFAOYSA-N |

正規SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。